1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound contains a benzyl group, a thieno[3,2-d]pyrimidin-2-yl group, a piperidine-4-carboxamide group, and a 4-fluorophenylmethyl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable precursor with a reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction conditions and the choice of reagents can greatly influence the yield and the properties of the final product .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the thieno[3,2-d]pyrimidin-2-yl group suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the thieno[3,2-d]pyrimidin-2-yl group can potentially undergo reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the fluorophenylmethyl group could potentially influence the compound’s lipophilicity and hence its pharmacokinetic properties .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are involved in a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thieno[3,2-d]pyrimidines are known to have diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c27-21-8-6-18(7-9-21)16-28-24(32)20-10-13-30(14-11-20)26-29-22-12-15-34-23(22)25(33)31(26)17-19-4-2-1-3-5-19/h1-9,12,15,20H,10-11,13-14,16-17H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOVULYAKRFHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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